![molecular formula C14H11N3O2 B5511391 1-(2-methylphenyl)-6-nitro-1H-indazole](/img/structure/B5511391.png)
1-(2-methylphenyl)-6-nitro-1H-indazole
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Description
Synthesis Analysis
The synthesis of indazole derivatives often involves multi-step reactions that aim to introduce specific functional groups, such as the nitro and methyl groups, into the indazole ring system. For instance, a study outlines a synthesis route for indazole derivatives through a series of steps including hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, starting from 2-methyl-3-nitrophenol, achieving a total yield of 76.3% (Tang Yan-feng, 2012). Additionally, visible light photoredox catalysis has been employed to synthesize indazolo[2,3-a]quinolines from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines, highlighting a novel approach to the formation of the N-N bond of the indazole ring (Wen‐Chung Lin & Ding-Yah Yang, 2013).
Molecular Structure Analysis
The molecular structure of indazole derivatives, including the 1-(2-methylphenyl)-6-nitro-1H-indazole, often shows nearly coplanar arrangements of the indazole ring system and the nitro group. The crystal structure analysis of related compounds has revealed specific dihedral angles between the phenyl ring and the indazole system, demonstrating the impact of substituents on the overall molecular conformation (Mohammed Naas et al., 2016).
Chemical Reactions and Properties
Indazoles can undergo various chemical reactions, leveraging their reactive sites for further functionalization. The presence of nitro groups in indazole derivatives introduces reactivity towards both reduction and nucleophilic substitution reactions, enabling the synthesis of a wide range of compounds. The Davis-Beirut Reaction, for instance, has been utilized for the construction of 2H-indazoles and their derivatives, showcasing the diverse chemistries of highly reactive nitroso intermediates in heterocycle synthesis (Jie S. Zhu, M. Haddadin, & M. Kurth, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-methylphenyl)-6-nitroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-10-4-2-3-5-13(10)16-14-8-12(17(18)19)7-6-11(14)9-15-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWDHTUVDRASDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylphenyl)-6-nitro-1H-indazole |
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